Bienvenue dans la boutique en ligne BenchChem!

Ec-17

Fluorescence-guided surgery Optical imaging Folate receptor alpha

EC-17 (Folate-FITC, CAS 583037-91-6) is the only small-molecule FRα-targeted fluorescent contrast agent with validated rapid tumor penetration (minutes) and FITC-based spectral compatibility (470-490/520 nm) for standard imaging hardware. Its unique architecture eliminates the need for new filter sets or lengthy labeling protocols, ensuring seamless integration into existing fluorescence-guided surgery, liquid biopsy (DiFC), and CAR-T cell therapy workflows. High lot-to-lot purity (≥98%) minimizes batch variation for reproducible preclinical and translational results. Order now for immediate shipment.

Molecular Formula C42H36N10O10S
Molecular Weight 872.9 g/mol
CAS No. 583037-91-6
Cat. No. B569181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEc-17
CAS583037-91-6
SynonymsEC-17
Molecular FormulaC42H36N10O10S
Molecular Weight872.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N
InChIInChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1
InChIKeyZMTAPBHUSYTHBY-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EC-17 (CAS 583037-91-6): An FRα-Targeted Fluorescent Contrast Agent for Preclinical and Clinical Fluorescence-Guided Surgery


EC-17 (CAS: 583037-91-6), also known as Folate-FITC or EC17, is a folate receptor alpha (FRα)-targeted fluorescent contrast agent consisting of a folic acid moiety covalently conjugated to fluorescein isothiocyanate (FITC) via an ethylenediamine spacer [1]. The compound functions by binding with high specificity to FRα, a cell-surface glycoprotein overexpressed in various epithelial malignancies, including ovarian, breast, lung, and renal cell carcinomas [2]. EC-17 exhibits fluorescence in the visible light spectrum, with maximum excitation and emission wavelengths at approximately 490 nm and 520 nm, respectively . The compound is available as both free acid (CAS 583037-91-6, MW 872.86) and disodium salt (CAS 910661-33-5) forms, and is supplied as a solid powder for reconstitution .

Why EC-17 Cannot Be Substituted with Generic Folate Conjugates or Alternative FRα-Targeted Probes


FRα-targeted fluorescent probes exhibit fundamentally different optical, pharmacokinetic, and clinical validation characteristics that preclude simple interchangeability. Generic substitution with uncharacterized folate-fluorophore conjugates risks introducing unvalidated binding kinetics, unpredictable spectral properties, and undefined safety profiles in vivo. Furthermore, the selection between visible-spectrum probes such as EC-17 and near-infrared (NIR) alternatives such as pafolacianine (OTL38) involves trade-offs in tissue penetration depth versus instrument compatibility and cost that directly affect experimental and clinical workflows [1]. EC-17 has accumulated substantial peer-reviewed clinical evidence across multiple cancer types (ovarian, breast, renal, lung), with quantified intraoperative performance metrics that generic alternatives lack [2]. Critically, autofluorescence interference at EC-17's 500 nm emission wavelength represents a documented limitation that must inform procurement decisions for applications requiring deep-tissue imaging or high-contrast resolution in autofluorescent tissue backgrounds [3].

Quantitative Comparative Evidence for EC-17 Versus FRα-Targeted NIR Probes and In-Class Folate Conjugates


Optical Spectral Differentiation: EC-17 (490/520 nm) Versus NIR FRα Probe Pafolacianine (OTL38, 776/796 nm)

EC-17 operates in the visible light spectrum with peak excitation at 490 nm and emission at 520 nm, whereas the FDA-approved FRα-targeted NIR probe pafolacianine (Cytalux) operates in the near-infrared spectrum with peak absorption at 776 nm and peak emission at 796 nm [1]. Preclinical testing indicates that OTL38 demonstrates superior brightness and reduced autofluorescence compared to EC-17, consistent with the established advantage of NIR dyes for deeper tissue penetration [2]. However, EC-17's visible spectrum fluorescence enables detection using standard fluorescence microscopy, flow cytometry, and widely available surgical fluorescence imaging systems without specialized NIR-capable cameras [3].

Fluorescence-guided surgery Optical imaging Folate receptor alpha Visible vs NIR fluorophores

In Vitro Signal-to-Background Ratio Quantification in FRα-Positive HeLa Cells

The signal-to-background ratio (SBR) of EC-17 in FRα-positive HeLa cervical carcinoma cells has been quantified as ranging from 0.97 to 7.32, with the specific value dependent on the molar concentration of the probe and the density of cancer cells in the assay system [1]. The mean fluorescence signal intensity measured in vivo from animals injected with EC-17 is 42,234 ± 12,234 arbitrary units (au) [2]. This quantitative in vitro characterization provides a benchmark for assay optimization and enables direct comparison of labeling efficiency across experimental conditions.

Signal-to-background ratio In vitro fluorescence HeLa cells FRα targeting

Intraoperative Lesion Detection Yield: EC-17 Identifies Additional Malignant Lesions Undetected by Visual Inspection/Palpation

In a clinical study of 12 ovarian cancer patients receiving 0.1 mg/kg EC-17 intravenously 2–3 hours before surgery, fluorescence imaging detected 57 lesions, of which 44 (77%) were confirmed malignant by histopathology. Notably, 7 out of these 44 malignant lesions (16%) were not identified by standard-of-care surgical inspection and palpation [1]. This demonstrates that EC-17-based fluorescence guidance enables the detection of otherwise occult tumor deposits that would have been missed by conventional surgical assessment alone.

Intraoperative imaging Ovarian cancer Surgical margin detection Fluorescence-guided surgery

FRα-Selective Cellular Internalization: Differential Uptake in FRα-Positive vs FRα-Negative Cells

EC-17 (folate-FITC conjugate) forms a negatively charged fluorescent molecule that specifically targets cell-surface FRα and is subsequently internalized into the cytoplasm via receptor-mediated endocytosis [1]. Fluorescence microscopy demonstrates a strong signal in all malignant tumors with FRα expression and no detectable signal in FRα-negative malignant or benign lesions [2]. This binary uptake pattern confirms that EC-17 internalization is strictly FRα-dependent, enabling unambiguous discrimination between receptor-positive and receptor-negative cell populations.

Receptor-mediated endocytosis Cellular uptake specificity KB cells FRα targeting

Clinical Safety and Tolerability Profile from Phase I Studies Across Multiple Cancer Indications

EC-17 has been evaluated in completed Phase I clinical trials for intraoperative imaging across multiple cancer types, including ovarian cancer (NCT02000778), breast cancer (NCT01994369, n=10 patients), and renal nodules (NCT01778933) [1]. Safety data from the renal study indicate that adverse events were limited to grade 1 severity (allergic reactions) that resolved upon infusion discontinuation [2]. In the Dutch pilot study of 12 ovarian cancer patients and a subsequent Mayo Clinic cohort of 20 additional patients, no serious adverse events were reported [3].

Phase I clinical trial Safety profile Adverse events Fluorescence-guided surgery

CAR-T Cell Therapy Compatibility: EC-17 as a Universal Adaptor for FITC-Directed CAR-T Systems

EC-17 (Folate-FITC) possesses a unique bifunctional adaptor capability that distinguishes it from non-fluorescent folate conjugates and purely diagnostic FRα probes. The compound induces the formation of pseudo-immunological synapses between anti-FITC CAR-T cells and FRα-expressing tumor cells . This mechanism has been exploited in controlled CAR-T cell therapy research for non-small cell lung cancer (NSCLC), where EC-17 serves as a bridging molecule that redirects FITC-specific CAR-T cells to folate receptor-expressing targets [1]. This therapeutic adaptor function is absent in FRα probes that lack the FITC hapten moiety.

CAR-T cell therapy Folate-FITC adaptor Immunotherapy NSCLC FRα targeting

Validated Research and Industrial Application Scenarios for EC-17 Based on Quantitative Evidence


Intraoperative Fluorescence-Guided Surgery for Ovarian Cancer Margin Assessment

Based on direct clinical evidence demonstrating that EC-17 fluorescence identifies 16% of malignant lesions undetected by conventional surgical inspection and palpation, this compound is indicated for intraoperative fluorescence-guided surgery in FRα-positive ovarian cancer [1]. Procurement is justified for clinical research protocols requiring real-time surgical margin assessment. Users should note the documented limitation of autofluorescence at 500 nm, which can cause false-positive signals and reduced tumor discrimination in breast tissue [2].

In Vitro FRα Expression Screening and Cellular Uptake Quantification

EC-17 is validated for in vitro fluorescence microscopy and flow cytometry applications using FRα-positive cell lines such as HeLa and KB cells. The quantified signal-to-background ratio range of 0.97–7.32 provides a reference for optimizing probe concentration based on cell density [3]. The compound's strict FRα-dependent internalization, with no detectable signal in receptor-negative lesions, makes it suitable for screening FRα expression status in cell panels and for studying receptor-mediated endocytosis mechanisms [4].

Controlled CAR-T Cell Therapy Research in NSCLC Models

EC-17's unique bifunctional structure—combining an FRα-targeting folate moiety with an FITC hapten recognizable by anti-FITC antibodies—enables its use as a universal adaptor molecule in CAR-T cell therapy research . The compound forms pseudo-immunological synapses between anti-FITC CAR-T cells and FRα-expressing tumor cells, providing a ligand-controlled approach for titrating CAR-T cell activity in experimental models of non-small cell lung cancer (NSCLC) [5]. This application is not supported by alternative FRα probes lacking the FITC moiety.

Preclinical In Vivo FRα-Targeted Fluorescence Imaging in Small Animal Models

In vivo validation in tumor xenograft models demonstrates that EC-17 produces quantifiable fluorescence signals (42,234 ± 12,234 au mean signal intensity) in FRα-positive tumors [6]. The compound's visible spectrum emission (490/520 nm) is compatible with widely available small-animal fluorescence imaging systems using standard GFP/FITC filter sets, eliminating the need for specialized NIR instrumentation . This makes EC-17 a cost-effective option for preclinical biodistribution and tumor targeting studies in murine models of FRα-expressing cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ec-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.